molecular formula C16H11BrO2S B14228981 4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione CAS No. 823838-52-4

4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione

Katalognummer: B14228981
CAS-Nummer: 823838-52-4
Molekulargewicht: 347.2 g/mol
InChI-Schlüssel: ZICPCSCDJGUFCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione is a chemical compound with a unique structure that includes a bromine atom, a phenyl group, and a benzothiepine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione typically involves the bromination of a precursor compound followed by cyclization to form the benzothiepine ring. The reaction conditions often include the use of bromine or a brominating agent, along with a suitable solvent and catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and thioether derivatives.

    Substitution: Various substituted benzothiepine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione involves its interaction with specific molecular targets and pathways. The bromine atom and the benzothiepine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-5-phenyl-1H-1,2,3-triazole
  • 4-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl

Uniqueness

4-Bromo-5-phenyl-1H-1lambda~6~-benzothiepine-1,1-dione is unique due to its benzothiepine ring structure, which distinguishes it from other brominated phenyl compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

823838-52-4

Molekularformel

C16H11BrO2S

Molekulargewicht

347.2 g/mol

IUPAC-Name

4-bromo-5-phenyl-1λ6-benzothiepine 1,1-dioxide

InChI

InChI=1S/C16H11BrO2S/c17-14-10-11-20(18,19)15-9-5-4-8-13(15)16(14)12-6-2-1-3-7-12/h1-11H

InChI-Schlüssel

ZICPCSCDJGUFCC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C=CS(=O)(=O)C3=CC=CC=C32)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.